Local Anesthesia: 1- vs. 2-Phenylcyclopropane Activity
In a direct head-to-head study using a goldfish overturn assay for local anesthetic activity, esters of 1-phenylcyclopropanecarboxylic acid (the target compound) were found to be significantly less active than esters derived from its positional isomer, trans-2-phenylcyclopropanecarboxylic acid [1]. The 2-phenyl isomer was essentially bioisosteric with the open-chain cinnamic acid, showing comparable activity, whereas the 1-phenyl isomer's activity was markedly lower [1]. This establishes the target compound as the inactive counterpart in this structural pair, a critical piece of information for any research aiming to understand the structural requirements for bioactivity in this chemical series [1].
| Evidence Dimension | Local Anesthetic Activity (Relative Potency) |
|---|---|
| Target Compound Data | Low activity |
| Comparator Or Baseline | trans-2-phenylcyclopropanecarboxylate esters: High activity |
| Quantified Difference | Significantly lower activity for target compound; 2-phenyl isomer activity is comparable to cinnamic acid esters |
| Conditions | Goldfish overturn assay |
Why This Matters
This identifies the target compound as a crucial negative control or a less active isomer, essential for validating SAR models and avoiding false positives in high-throughput screens for local anesthetics.
- [1] Anonymous. (1992). An investigation into the bioisosterism of vinyl and cyclopropyl groups in local anesthetics. Journal of the Pennsylvania Academy of Science, 66(1), 27-30. JSTOR 44149087. View Source
